Pinocarveol

概要

説明

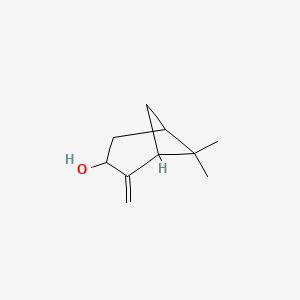

Pinocarveol is an organic compound with the formula C₁₀H₁₆O. It is a bicyclic monoterpenoid, which is a combination of two isoprene units with one hydroxyl group as a substituent. This compound exists in two stereoisomeric forms: trans-pinocarveol and cis-pinocarveol, referring to the orientation of the hydroxyl group relative to the methylene bridge. This compound is naturally occurring and can be found in various plant species, including Eucalyptus globulus and Picea abies .

準備方法

Pinocarveol can be synthesized through several methods:

Autoxidation of α-pinene: This method involves the oxidation of α-pinene using air or oxygen, leading to the formation of this compound.

Oxidation of β-pinene: β-pinene can be oxidized using lead tetraacetate to produce this compound.

Isomerization of α-pinene oxide: α-pinene oxide can be isomerized using various reagents such as diisobutylaluminum, lithium aluminum hydride, activated alumina, potassium tert-butoxide in dimethyl sulfoxide, and lithium diethylamide.

Industrial Production: Industrially, this compound can be produced by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide.

化学反応の分析

Oxidation Reactions

Pinocarveol undergoes oxidation to form various derivatives, with reaction pathways and yields influenced by catalysts and conditions.

Allylic Oxidation of β-Pinene to this compound

Trans-pinocarveol is synthesized via allylic oxidation of β-pinene using multifunctional heterogeneous catalysts. For example:

-

Catalyst : Pd/HPA-300/SBA-15 (0.5–1.0 wt% Pd loading) with hydrogen peroxide as the oxidant.

-

Conditions : Solvent-free, 60–80°C, 4–6 hours.

Weak Brønsted acid sites and Pd dispersion on the catalyst surface enhance selectivity. Scaling experiments (10 mL reaction volume) confirmed consistent performance .

Further Oxidation to Pinocarvone

This compound can be oxidized to pinocarvone using electrochemical or chemical methods:

-

Anodic Oxidation : Electrolysis of pinene derivatives with RuO₂ or Pt anodes in acetic acid yields carvone (64%) .

-

Chemical Oxidants : Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic or aqueous media .

Isomerization Reactions

Isomerization of α-pinene oxide produces this compound alongside other monoterpenoids. Key findings include:

Thermodynamic Feasibility

| Reaction Product | ΔG° (kJ/mol at 370 K) | Equilibrium Constant (K) |

|---|---|---|

| Campholenic aldehyde | -138 | 1.4 × 10³ |

| trans-Carveol | -122 | 8.2 × 10² |

| This compound | -115 | 3.6 × 10² |

Data derived from Gibbs free energy calculations show campholenic aldehyde as the thermodynamically favored product .

Catalytic Isomerization

-

Catalysts : H-Beta-300 and Fe–H-Beta-300 zeolites.

-

Conditions : Toluene or DMA solvent, 70–100°C.

-

Outcome : this compound forms alongside trans-carveol and campholenic aldehyde, with selectivity depending on solvent polarity and acid-site density .

Catalyst Performance in β-Pinene Oxidation

| Catalyst | Surface Area (m²/g) | Pd Dispersion (%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/HPA-300/SBA-15 | 530 | 12.5 | 78 | 65 |

| Pd/SiO₂ | <200 | 5.8 | 22 | 18 |

Lower surface area and poor Pd dispersion on SiO₂ reduce activity .

Kinetic Modeling of α-Pinene Oxide Isomerization

-

Rate Equations : Zero-order kinetics observed for α-pinene oxide consumption.

-

Activation Energy : ~45 kJ/mol for this compound formation over Fe–H-Beta-300 .

Electrochemical Transformations

Electrochemical methods enable redox functionalization of this compound precursors:

科学的研究の応用

Chemical Properties and Structure

Pinocarveol can exist in two isomeric forms: cis-pinocarveol and trans-pinocarveol . Both forms exhibit unique properties that influence their applications:

- Molecular Formula : CHO

- CAS Number : 19894-98-5 (cis) / 19889-99-7 (trans)

Chemistry

This compound serves as a chiral building block in organic synthesis. It undergoes various chemical reactions, including oxidation to form pinocarvone and reduction to regenerate pinene. The following table summarizes its reactivity:

| Reaction Type | Product | Common Reagents |

|---|---|---|

| Oxidation | Pinocarvone | Potassium permanganate, chromium trioxide |

| Reduction | Pinene | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various derivatives | Acidic or basic conditions |

This compound exhibits significant biological activities , including:

- Antimicrobial Properties : Effective against bacteria (e.g., Staphylococcus aureus) and fungi.

- Anti-inflammatory Effects : Potential therapeutic applications in treating inflammatory diseases.

- Insect Repellent : Demonstrated effectiveness in repelling various insect species.

A study indicated that this compound has a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus, highlighting its potential as a natural antimicrobial agent .

Pharmaceutical Applications

Research into this compound's therapeutic properties has yielded promising results:

- GABA Modulation : this compound acts as a modulator of GABA(A) receptors, which may contribute to sedative effects observed in plant extracts containing this compound .

- Potential Drug Carrier : Its role as a natural product in drug delivery systems is being explored due to its interaction with biological membranes .

Flavoring and Fragrance

This compound is utilized in the food industry as a flavoring agent and in cosmetics for its aromatic properties. Its pleasant herbal and minty scent makes it suitable for various applications.

Natural Insecticides

Due to its insect-repellent properties, this compound is being investigated as a natural alternative to synthetic insecticides, particularly for agricultural use.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens. Results demonstrated that this compound exhibited significant antibacterial activity with an MIC comparable to conventional antibiotics .

Case Study 2: GABA Modulation

Research on the GABAergic effects of this compound revealed that it enhances GABA receptor activity, suggesting potential use in treating anxiety disorders .

作用機序

The mechanism of action of pinocarveol involves its interaction with various molecular targets and pathways. This compound exhibits antioxidant properties, which contribute to its cytoprotective effects. It interacts with reactive oxygen species, neutralizing them and preventing oxidative damage to cells . Additionally, this compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .

類似化合物との比較

Pinocarveol is similar to other monoterpenoids such as verbenone, myrtenal, and pinocarvone. it is unique due to its specific stereochemistry and the presence of a hydroxyl group at the third position of the bicyclic structure . This unique structure contributes to its distinct chemical reactivity and biological activity.

Similar Compounds

Verbenone: A monoterpenoid with a ketone functional group.

Myrtenal: An aldehyde derivative of pinene.

Pinocarvone: A ketone derivative of this compound.

This compound’s unique combination of structural features and reactivity makes it a valuable compound in various scientific and industrial applications.

生物活性

Pinocarveol, a bicyclic monoterpenoid alcohol, is primarily found in various essential oils, particularly those derived from coniferous plants. Its biological activity has garnered attention due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Composition

This compound exists in two isomeric forms: (1R,2S)-pinocarveol and (1S,2R)-pinocarveol . The chemical structure of this compound contributes significantly to its biological properties. The following table summarizes its key chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H16O |

| Molecular Weight | 152.24 g/mol |

| Boiling Point | 198 °C |

| Density | 0.925 g/cm³ |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. In a study assessing the antibacterial effects of essential oils containing this compound, it was found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Salmonella typhi | 200 |

These results indicate that this compound can be an effective natural antimicrobial agent in food preservation and therapeutic applications .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. It interacts with various signaling molecules such as NF-κB and COX-2, leading to decreased production of pro-inflammatory cytokines like IL-6 and TNF-α. A study demonstrated that this compound significantly reduced inflammation in murine models of arthritis .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. This compound demonstrated a strong capacity to reduce oxidative stress by scavenging free radicals:

- IC50 Values for antioxidant activity:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Scavenging | 30 |

These findings suggest that this compound can protect cells from oxidative damage, which is crucial for preventing chronic diseases .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. For instance, in vitro studies revealed that this compound could inhibit the proliferation of melanoma cells:

- Cell Viability Reduction :

| Concentration (µM) | Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 35 |

This suggests that higher concentrations of this compound may be necessary for effective anticancer activity .

Case Studies

- Inhalation Therapy : A clinical trial investigated the effects of inhaling essential oils containing this compound on patients with respiratory conditions. Results indicated improved lung function and reduced symptoms of asthma due to its anti-inflammatory properties .

- Food Preservation : this compound was incorporated into food products as a natural preservative. The study demonstrated a significant reduction in microbial load over time compared to control samples without this compound .

特性

IUPAC Name |

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYXQUJDODZYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(=C)C(C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863660 | |

| Record name | Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous, light yellow oil; Warm, woody-balsamic aroma | |

| Record name | 2(10)-Pinen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Pinocarveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2(10)-Pinen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.977-0.983 | |

| Record name | 2(10)-Pinen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5947-36-4, 3917-59-7 | |

| Record name | 10-Pinen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5947-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R-(1alpha,3alpha,5alpha))-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003917597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinocarveol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005947364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinocarveol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1R-(1α,3α,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pinocarveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。